molecular formula C13H18ClN3O2 B1639710 tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate CAS No. 159016-24-7

tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate

Cat. No. B1639710
CAS RN: 159016-24-7
M. Wt: 283.75 g/mol
InChI Key: LNCQFLSZOPKRQA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate” are not well-documented . It is known that the compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have explored the synthesis and crystal structure of related compounds to understand their physical and chemical properties better. For instance, a study by Xia Zou focused on the synthesis and crystal structure of a compound closely related to tert-Butyl 2-(1-amino-2-(4-chlorophenyl)ethylidene)hydrazinecarboxylate, revealing its potential for further chemical modifications and applications in material science or drug development (Zou, 2001).

Reactivity and Potential Applications

Another area of interest is the compound's reactivity and how it can be used to synthesize other chemical entities. The work of Obreza and Urleb highlights a two-step synthesis process involving tert-butyl 1-hydrazinecarboxylate, which is relevant for creating a variety of heterocyclic compounds, potentially useful for developing new materials or pharmaceuticals (Obreza & Urleb, 2003).

Potential Antimicrobial Agents

Desai, Shihora, and Moradia conducted research on the synthesis and characterization of new quinazolines, indicating the potential antimicrobial applications of compounds related to this compound. These studies suggest the compound's derivatives could serve as bases for developing new antimicrobial agents, highlighting the importance of such compounds in medicinal chemistry and pharmacology (Desai et al., 2007).

Safety and Hazards

This compound should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapours/spray . It should be stored away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

tert-butyl N-[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-16-11(15)8-9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCQFLSZOPKRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(/CC1=CC=C(C=C1)Cl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147931
Record name 1,1-Dimethylethyl 2-[2-(4-chlorophenyl)-1-iminoethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159016-24-7
Record name 1,1-Dimethylethyl 2-[2-(4-chlorophenyl)-1-iminoethyl]hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159016-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[2-(4-chlorophenyl)-1-iminoethyl]hydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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